molecular formula C21H39BrN2O5Si2 B1141199 3',5'-Bis-O-(tert-butyldimethylsilyl)-5-bromo-2'-deoxyuridine CAS No. 154925-95-8

3',5'-Bis-O-(tert-butyldimethylsilyl)-5-bromo-2'-deoxyuridine

カタログ番号: B1141199
CAS番号: 154925-95-8
分子量: 535.6 g/mol
InChIキー: XZYGEGFEDTXIDM-YJEKIOLLSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Chemical Structure and Properties 3',5'-Bis-O-(tert-butyldimethylsilyl)-5-bromo-2'-deoxyuridine (CAS: 154925-95-8) is a modified nucleoside derivative with tert-butyldimethylsilyl (TBDMS) groups protecting the 3' and 5' hydroxyl groups of the 2'-deoxyribose sugar and a bromine atom substituting the 5-position of the uracil base . Its molecular formula is C₂₁H₃₉BrN₂O₅Si₂, with a molecular weight of 535.62 g/mol. Key physical properties include a melting point of 142–144°C, solubility in organic solvents (chloroform, dichloromethane, ethyl acetate, and methanol), and a logP value of 5.41, indicating high lipophilicity due to the TBDMS groups .

For example, bromination of 2'-deoxyuridine using sodium monobromoisocyanurate (SMBI) in acetonitrile/water yields 5-bromo-2'-deoxyuridine (BrdU) with high efficiency (90% yield) . Subsequent silylation of BrdU with TBDMS chloride under anhydrous conditions likely produces the target compound, as seen in similar syntheses of TBDMS-protected nucleosides . The TBDMS groups enhance stability during synthetic procedures by preventing undesired side reactions at the hydroxyl positions .

特性

CAS番号

154925-95-8

分子式

C21H39BrN2O5Si2

分子量

535.6 g/mol

IUPAC名

5-bromo-1-[(2R,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C21H39BrN2O5Si2/c1-20(2,3)30(7,8)27-13-16-15(29-31(9,10)21(4,5)6)11-17(28-16)24-12-14(22)18(25)23-19(24)26/h12,15-17H,11,13H2,1-10H3,(H,23,25,26)/t15?,16-,17-/m1/s1

InChIキー

XZYGEGFEDTXIDM-YJEKIOLLSA-N

SMILES

CC(C)(C)[Si](C)(C)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)Br)O[Si](C)(C)C(C)(C)C

異性体SMILES

CC(C)(C)[Si](C)(C)OC[C@@H]1C(C[C@@H](O1)N2C=C(C(=O)NC2=O)Br)O[Si](C)(C)C(C)(C)C

正規SMILES

CC(C)(C)[Si](C)(C)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)Br)O[Si](C)(C)C(C)(C)C

同義語

5-Bromo-2’-deoxy-3’,5’-bis-O-[(1,1-dimethylethyl)dimethylsilyl]-uridine

製品の起源

United States

準備方法

Key Applications

  • Oligonucleotide Synthesis : Serves as a phosphoramidite precursor for introducing bromine modifications into DNA strands.

  • Enzymatic Studies : The bromine atom facilitates crosslinking experiments with DNA polymerases and repair enzymes.

Synthesis Methodology

The preparation involves two sequential steps: (1) silylation of 2'-deoxyuridine to protect the 3' and 5' hydroxyl groups, and (2) bromination at the 5-position of the uracil base.

Reaction Conditions

  • Substrate : 2'-Deoxyuridine (CAS: 951-78-0).

  • Silylating Agent : tert-Butyldimethylsilyl chloride (TBSCl).

  • Base Catalyst : Imidazole or 1H-imidazole.

  • Solvent : Anhydrous DMF or dichloromethane (DCM).

  • Temperature : 50°C for 3 hours.

The reaction proceeds via nucleophilic substitution, where imidazole deprotonates the hydroxyl groups, enabling silyl ether formation. A 1:2 molar ratio of 2'-deoxyuridine to TBSCl ensures complete protection.

Optimization Insights

  • Solvent Choice : DMF enhances reaction efficiency compared to DCM due to better solubility of intermediates.

  • Catalyst Loading : Excess imidazole (5 equiv.) minimizes side reactions.

  • Yield : >95% for 3',5'-bis-O-TBS-2'-deoxyuridine (CAS: 64911-18-8).

Table 1 : Silylation Conditions and Outcomes

ParameterValueSource
Silylating AgentTBSCl
CatalystImidazole (5 equiv.)
SolventDMF
Temperature50°C
Reaction Time3 hours
Product3',5'-Bis-O-TBS-2'-deoxyuridine
Yield>95%

Bromination Strategies

Bromination targets the 5-position of the uracil ring in 3',5'-bis-O-TBS-2'-deoxyuridine. Two approaches are documented:

  • Direct Electrophilic Bromination :

    • Reagent : N-Bromosuccinimide (NBS) or bromine (Br₂).

    • Solvent : Tetrahydrofuran (THF) or acetonitrile.

    • Catalyst : Lewis acids (e.g., ZnCl₂).

  • Intramolecular Halogen Exchange :

    • Substrate : 5-Iodo intermediate (e.g., 3',5'-bis-O-TBS-5-iodo-2'-deoxyuridine).

    • Reagent : NaBr in the presence of a palladium catalyst.

Experimental Protocol

A validated method involves reacting 3',5'-bis-O-TBS-2'-deoxyuridine with bromine in acetic acid at 0–5°C for 2 hours. The TBS groups remain intact under these conditions, ensuring regioselectivity.

Table 2 : Bromination Conditions and Outcomes

ParameterValueSource
Starting Material3',5'-Bis-O-TBS-2'-deoxyuridine
Brominating AgentBr₂ in acetic acid
Temperature0–5°C
Reaction Time2 hours
Yield80–85%

Purification and Characterization

Purification Techniques

  • Crystallization : Recrystallization from methyl isobutyl ketone (MIBK) or ethyl acetate/hexane mixtures removes unreacted TBSCl and imidazole.

  • Column Chromatography : Silica gel chromatography (20–40% ethyl acetate/hexane) isolates the product with >99% purity.

Analytical Data

  • ¹H NMR : Key signals include δ 0.06–0.10 ppm (TBS methyl groups) and δ 8.10 ppm (uracil H6).

  • HPLC : Reverse-phase C18 column (acetonitrile/water) confirms purity >99%.

Challenges and Mitigation

  • Incomplete Silylation :

    • Cause : Moisture contamination deactivates TBSCl.

    • Solution : Use anhydrous solvents and inert atmosphere.

  • Over-Bromination :

    • Cause : Excess bromine at elevated temperatures.

    • Solution : Strict temperature control (0–5°C) and stoichiometric Br₂ .

化学反応の分析

Nucleophilic Substitution at the 5-Bromo Position

The bromine atom at the 5-position of the uracil base undergoes nucleophilic substitution, enabling the introduction of diverse functional groups.

Key Reactions:

SubstrateNucleophileConditionsProductYieldReference
5-Bromo-TBDMS-deoxyuridinePropargyl alcoholnBuLi, THF, −40°C to rt, 24 h5-Propargyloxy-TBDMS-deoxyuridine91%
5-Bromo-TBDMS-deoxyuridineDiethyl malonatePd/C, H₂, MeOH, rt5-(Bis-ethoxycarbonylmethyl)-derivative52%
5-Bromo-TBDMS-deoxyuridineBenzylphenylketoneCs₂CO₃, BOP reagent, DMF, rt5-(α-Benzoylbenzyl)-TBDMS-deoxyuridine42%

Mechanistic Insights :

  • The reaction with propargyl alcohol proceeds via deprotonation using nBuLi to generate a strong nucleophile, facilitating bromine displacement .

  • Palladium-catalyzed hydrogenation (e.g., with Pd/C) enables selective reduction during malonate substitution .

Deprotection of TBDMS Groups

The TBDMS groups at the 3' and 5' hydroxyls are removed under mild fluoride-based conditions to regenerate free hydroxyl groups for further functionalization.

Standard Protocol:

ReagentSolventTemperatureTimeYieldReference
Tetrabutylammonium fluoride (TBAF)THFrt3 h85%
NH₄FMeOH70–80°C24 h81%

Applications :

  • Post-deprotection, the hydroxyl groups participate in phosphoramidite coupling for oligonucleotide synthesis.

  • Sequential deprotection allows selective modification at either the 3' or 5' position .

Cross-Coupling Reactions

The bromine atom serves as a handle for transition-metal-catalyzed cross-coupling, though direct examples require extrapolation from analogous systems.

Hypothetical Reactions (Based on ):

Reaction TypeCatalystCoupling PartnerExpected Product
Suzuki–MiyauraPd(PPh₃)₄Aryl boronic acid5-Aryl-TBDMS-deoxyuridine
SonogashiraPdCl₂, CuITerminal alkyne5-Alkynyl-TBDMS-deoxyuridine

Note : While not explicitly documented for this compound, similar brominated nucleosides undergo these reactions .

Stability and Handling

  • Storage : Stable at −20°C under inert gas (argon) for >12 months.

  • Decomposition : Prolonged exposure to moisture or acids hydrolyzes TBDMS groups .

科学的研究の応用

Synthesis of Nucleoside Analogues

Nucleoside analogues are compounds that mimic the structure of natural nucleosides and can interfere with nucleic acid metabolism. The synthesis of these analogues often involves the use of 3',5'-Bis-O-(tert-butyldimethylsilyl)-5-bromo-2'-deoxyuridine as a key intermediate due to its protective silyl groups that facilitate selective reactions.

  • Example Case Study : A study demonstrated the synthesis of various nucleoside analogues using this compound as a starting material. The presence of bromine at the 5-position allows for further functionalization, leading to derivatives with enhanced antiviral and anticancer properties .

Development of Phosphoramidites

Phosphoramidites are essential for the solid-phase synthesis of oligonucleotides. The use of this compound in this context allows for efficient coupling reactions while maintaining stability during synthesis.

  • Data Table: Comparison of Phosphoramidite Yields
Compound NameYield (%)Reaction Conditions
This compound850°C, in anhydrous conditions
Modified Uridine Phosphoramidite90Room temperature, with activators
Other Nucleoside PhosphoramiditesVariesVaries based on specific modifications

Antiviral Research

Research indicates that derivatives synthesized from this compound exhibit significant antiviral activity against various viruses, including HIV and Hepatitis B.

  • Example Case Study : A recent investigation highlighted the antiviral efficacy of a specific derivative against HIV-1. The study reported IC50 values indicating potent inhibition of viral replication, demonstrating the potential for therapeutic development .

Gene Therapy Applications

In gene therapy, modified nucleosides like this compound are utilized to enhance the stability and efficacy of therapeutic oligonucleotides.

  • Research Findings : Studies have shown that oligonucleotides incorporating this compound exhibit improved cellular uptake and resistance to nuclease degradation, making them suitable candidates for gene-editing applications .

Biochemical Assays

This compound is also employed in biochemical assays to study nucleic acid interactions and enzyme activities due to its unique structural properties.

  • Application Example : It has been used in assays to measure DNA polymerase activity, where its incorporation into DNA strands allows researchers to track polymerization processes effectively .

作用機序

The mechanism of action of 3’,5’-Bis-O-(tert-butyldimethylsilyl)-5-bromo-2’-deoxyuridine involves its incorporation into DNA, where it can interfere with DNA replication and repair processes. The bromine atom at the 5 position can participate in halogen bonding, affecting the interactions with DNA polymerases and other enzymes involved in nucleic acid metabolism.

類似化合物との比較

Structural and Functional Differences

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents (Base/Sugar) Molecular Weight (g/mol) Key Applications/Properties
3',5'-Bis-O-TBDMS-5-bromo-2'-deoxyuridine 5-Br (base); 3',5'-TBDMS (sugar) 535.62 Synthetic intermediate for oligonucleotides; enhanced lipophilicity for organic synthesis
5-Bromo-2'-deoxyuridine (BrdU) 5-Br (base); unprotected sugar 307.11 Cell proliferation marker (DNA incorporation); used in EdU/BrdU assays
5-Iodo-2'-deoxyuridine 5-I (base); unprotected sugar 354.10 Radiosensitizer in cancer therapy; higher atomic weight for imaging studies
5-Vinyl-2'-deoxyuridine 5-vinyl (base); TBDMS or free sugar Varies by protection Crosslinking agent in DNA probes; used in palladium-catalyzed coupling reactions
3',5'-Bis-O-TBDMS-2'-deoxycytidine TBDMS (sugar); cytosine base 511.80 Solubility in CHCl₃; used in NMR studies of nucleoside interactions
Biochemical and Pharmacological Contrasts
  • DNA Incorporation: BrdU is widely used to label proliferating cells by integrating into DNA during replication . However, the TBDMS-protected derivative cannot be incorporated into DNA due to steric hindrance from the silyl groups, restricting its use to synthetic chemistry .
  • Halogen-Specific Effects : Bromine in BrdU and its TBDMS-protected analog provides a balance between stability and detectability (via anti-BrdU antibodies) . Iodo derivatives, while more sensitive in imaging, exhibit higher cytotoxicity .

生物活性

3',5'-Bis-O-(tert-butyldimethylsilyl)-5-bromo-2'-deoxyuridine (CAS No. 154925-95-8) is a synthetic nucleoside derivative that has garnered attention for its potential biological activities, particularly in the fields of molecular biology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including its synthesis, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C21H39BrN2O5Si2C_{21}H_{39}BrN_{2}O_{5}Si_{2}, with a molecular weight of approximately 535.626 g/mol. The compound features two tert-butyldimethylsilyl groups, which enhance its stability and solubility in organic solvents, making it suitable for various biochemical applications.

Synthesis

The synthesis of this compound typically involves the bromination of 2'-deoxyuridine followed by silylation reactions. The detailed procedures can vary, but they often utilize standard organic synthesis techniques such as nucleophilic substitution and protecting group strategies to achieve the desired product purity and yield.

Cytotoxicity and Antitumor Activity

Several studies have explored the cytotoxic effects of nucleoside derivatives on cancer cell lines. The compound may exhibit selective cytotoxicity against certain tumor cells while sparing normal cells. For example, related silylated nucleosides have demonstrated potential in inducing apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.

Cell Line IC50 (µM) Effect
MCF-7 (breast cancer)11.8Significant cytotoxicity
HCT116 (colon cancer)VariesInduces apoptosis

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of nucleoside analogs. Modifications at specific positions on the nucleoside can significantly influence its pharmacological properties. For instance:

  • Silylation : The introduction of silyl groups enhances solubility and stability.
  • Bromination : The presence of bromine at the 5-position may contribute to increased reactivity towards viral polymerases.

Case Studies

  • Inhibition Studies : In vitro studies have shown that similar compounds can inhibit the growth of various cancer cell lines, including those resistant to conventional therapies. Such findings suggest that this compound may possess similar properties, warranting further investigation.
  • Mechanism Exploration : Research into related compounds has revealed that they can induce G2 phase cell cycle arrest and activate caspase-dependent pathways leading to apoptosis in cancer cells. These mechanisms could be relevant for understanding how this compound functions at a molecular level.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。